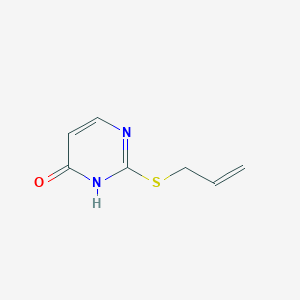
2-(allylsulfanyl)-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(allylsulfanyl)-4(3H)-pyrimidinone, also known as Sulfapyrimidine, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is a member of the pyrimidine family and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 2-(allylsulfanyl)-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that this compound may act as an inhibitor of dihydrofolate reductase, an enzyme that is involved in the biosynthesis of nucleotides. By inhibiting this enzyme, 2-(allylsulfanyl)-4(3H)-pyrimidinone may disrupt the synthesis of DNA, RNA, and other nucleic acids.
Biochemical and Physiological Effects:
2-(allylsulfanyl)-4(3H)-pyrimidinone has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to have antimicrobial activity against a variety of bacteria and fungi. It has also been found to exhibit anticancer activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, 2-(allylsulfanyl)-4(3H)-pyrimidinone has been found to have anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of using 2-(allylsulfanyl)-4(3H)-pyrimidinone in lab experiments is its versatility. This compound can be easily synthesized and can be used as a building block for the synthesis of a range of other compounds. Additionally, 2-(allylsulfanyl)-4(3H)-pyrimidinone has been found to exhibit a range of biological activities, making it a useful tool for studying a variety of biological processes.
One of the limitations of using 2-(allylsulfanyl)-4(3H)-pyrimidinone in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(allylsulfanyl)-4(3H)-pyrimidinone is not fully understood, which may limit its use in certain applications.
未来方向
There are many potential future directions for the study of 2-(allylsulfanyl)-4(3H)-pyrimidinone. One area of research could focus on the synthesis of new derivatives of this compound with enhanced biological activity. Additionally, future studies could investigate the mechanism of action of 2-(allylsulfanyl)-4(3H)-pyrimidinone in more detail, which could lead to the development of new drugs and therapies. Finally, researchers could explore the potential applications of 2-(allylsulfanyl)-4(3H)-pyrimidinone in other fields, such as materials science and nanotechnology.
合成方法
The synthesis of 2-(allylsulfanyl)-4(3H)-pyrimidinone can be achieved through a variety of methods. One common method involves the reaction of 2-chloro-4(3H)-pyrimidinone with allylthiol in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-(allylsulfanyl)-4(3H)-pyrimidinone as the final product.
科学研究应用
2-(allylsulfanyl)-4(3H)-pyrimidinone has been extensively studied for its potential applications in scientific research. One of the most promising applications is its use as a building block for the synthesis of other compounds. This compound has been used as a starting material for the synthesis of a range of other pyrimidine derivatives that have been found to exhibit a variety of biological activities.
属性
CAS 编号 |
31170-22-6 |
|---|---|
产品名称 |
2-(allylsulfanyl)-4(3H)-pyrimidinone |
分子式 |
C7H8N2OS |
分子量 |
168.22 g/mol |
IUPAC 名称 |
2-prop-2-enylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H8N2OS/c1-2-5-11-7-8-4-3-6(10)9-7/h2-4H,1,5H2,(H,8,9,10) |
InChI 键 |
IXYYEODNJXCPPT-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC=CC(=O)N1 |
规范 SMILES |
C=CCSC1=NC=CC(=O)N1 |
其他 CAS 编号 |
31170-22-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



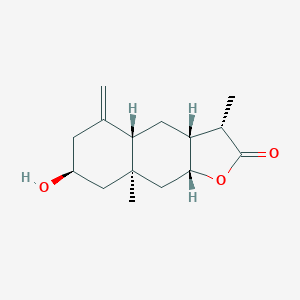
![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)
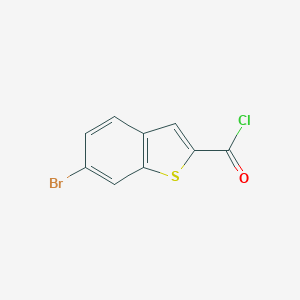
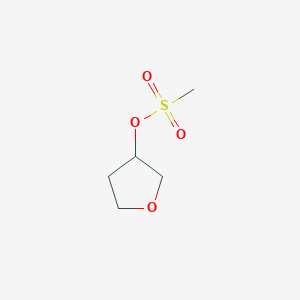
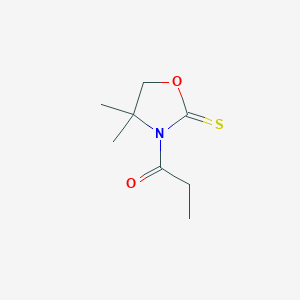
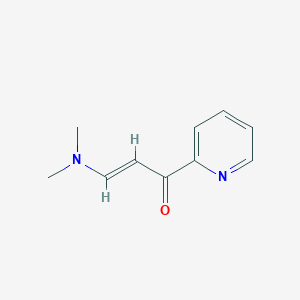
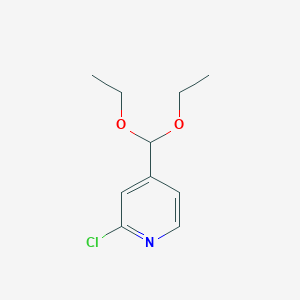
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)
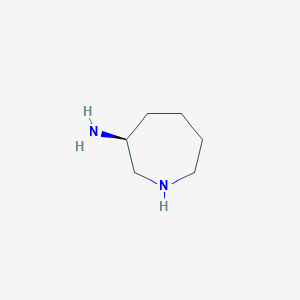
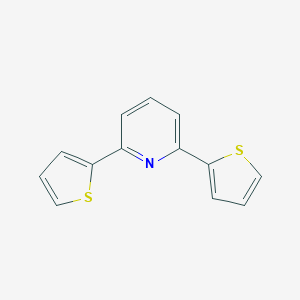
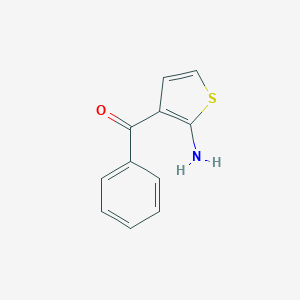
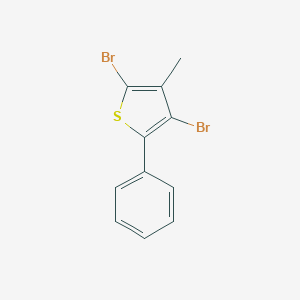
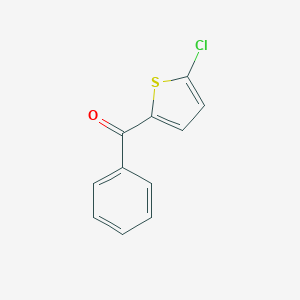
![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)